3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Overview
Description
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine is a chemical compound . It is related to 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine, a drug originally researched as a potential opioid analgesic .
Synthesis Analysis
The synthesis of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine has been documented in various scientific literature . For instance, a range of 7-sulfonyloxy- and 7-sulfonylbenzazepines has been prepared .Chemical Reactions Analysis
The chemical reactions involving 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been explored in various studies .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine have been documented .Scientific Research Applications
1. Chemical Structure and Hydrogen Bonding
The chemical structure of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine and its derivatives has been extensively studied. Guerrero et al. (2014) analyzed hydrogen-bonded assembly in various benzazepine derivatives, highlighting the structural versatility of these compounds. They found that molecules of certain derivatives are linked into chains by C-H···π(arene) hydrogen bonds, while others form sheets containing R4(4)(14) and R4(4)(26) rings due to a combination of O-H···O and O-H···N hydrogen bonds (Guerrero et al., 2014).
2. Reactivity and Transformation
Voskressensky et al. (2013) showed that 2,3,4,5-tetrahydro-1,4-benzoxazepines could be cleaved at the N–C(5) bond under certain conditions, indicating their potential for chemical transformation and the impact of electronic effects of substituents on cleavage rate (Voskressensky et al., 2013).
3. Synthesis of Novel Derivatives
Quintero et al. (2012) described the stereoselective synthesis of novel 2-alkenyl-2,3,4,5-tetrahydro-1,4-epoxy-1-benzazepines, emphasizing the importance of these compounds in developing polyfunctionalized derivatives (Quintero et al., 2012).
4. Medicinal Chemistry and Drug Synthesis
Pfeiffer et al. (1982) investigated the dopaminergic activity of substituted benzazepines, signifying their potential in medicinal chemistry and drug synthesis (Pfeiffer et al., 1982).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWDNTHNWRNSAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C2CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
CAS RN |
1461714-46-4 | |
Record name | 3-methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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